molecular formula C25H22FN5O2 B2817477 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide CAS No. 1251682-40-2

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide

Cat. No.: B2817477
CAS No.: 1251682-40-2
M. Wt: 443.482
InChI Key: VFWSJHJIDCQHRJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1H-1,2,3-triazole, a piperidine ring, and a naphthamide. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and structural analysis of biologically active derivatives of 1,2,4-triazoles, including compounds with similar structural motifs to the one , reveal the presence of intermolecular interactions such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π. These interactions play a crucial role in the molecular packing and stability of these compounds in solid-state forms (Shukla et al., 2017).

Antibacterial Activity

Research on the modification of fluoroquinolones with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties, closely related to the chemical structure of interest, has demonstrated promising antibacterial activity against both quinolone-susceptible and multidrug-resistant strains, indicating the potential of these compounds in combating bacterial infections (Huang et al., 2010).

Antifungal Applications

A novel series of compounds featuring 1,2,3-triazole and piperidine rings, similar to the target molecule, has been synthesized and evaluated for antifungal activities. These compounds have shown potency against various fungal strains, including Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus, highlighting their potential as antifungal agents (Sangshetti & Shinde, 2011).

Photophysical and Fluorescent Properties

Compounds with structural similarities to the chemical , incorporating 1,8-naphthalimide and piperidine groups, have been explored for their solvent-polarity reconfigurable fluorescent logic gates. Such studies contribute to our understanding of how changes in solvent polarity can impact the photophysical properties of these molecules, offering insights into their potential applications in sensing and molecular electronics (Gauci & Magri, 2022).

Novel Applications in Material Science

Research on poly(disubstituted acetylene)s with pendant naphthalimide-based fluorophore groups, which are structurally related to the compound of interest, has shown that these materials exhibit increased quantum yield of fluorescence. Such findings indicate the potential of these compounds in the development of novel materials with enhanced photophysical properties (Sivkova et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds with a 1H-1,2,3-triazole ring have been studied for their antimalarial activity .

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2/c26-20-7-9-22(10-8-20)31-16-23(28-29-31)25(33)30-13-11-21(12-14-30)27-24(32)19-6-5-17-3-1-2-4-18(17)15-19/h1-10,15-16,21H,11-14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWSJHJIDCQHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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